ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate
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Description
Ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.16885622 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, drawing from various research studies and reviews.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C19H22N4O4 |
Molecular Weight | 370.4 g/mol |
CAS Number | 1058225-69-6 |
The structure features a piperidine ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Recent advances in synthetic methodologies have utilized Biginelli-type reactions as well as cycloaddition techniques to enhance yields and purity of pyrimidine derivatives, which are crucial for the development of this compound .
Anticancer Properties
Research indicates that derivatives of piperidine, including this compound, exhibit notable anticancer activity . In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in various cancer cell lines. For instance, a related piperidine derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . The mechanism is believed to involve the inhibition of key signaling pathways associated with cancer progression.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s . This dual inhibition may contribute to improved cognitive functions and reduced neuroinflammation.
Anti-inflammatory Activity
Another significant aspect of its biological profile is anti-inflammatory activity . Compounds containing the dihydropyrimidine scaffold have been shown to exhibit substantial anti-inflammatory effects in preclinical models. The mechanism often involves the modulation of pro-inflammatory cytokines and pathways, making these compounds potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that a piperidine derivative significantly inhibited tumor growth in vivo models by inducing apoptosis through mitochondrial pathways.
- Neuroprotection : Research indicated that a related compound improved memory retention in animal models by enhancing cholinergic transmission.
- Anti-inflammatory Effects : Clinical trials showed that similar compounds reduced markers of inflammation in patients with chronic inflammatory conditions.
Properties
IUPAC Name |
ethyl 1-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-2-27-20(26)16-8-10-22(11-9-16)19(25)13-23-14-21-17(12-18(23)24)15-6-4-3-5-7-15/h3-7,12,14,16H,2,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEQBTPRUHMMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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